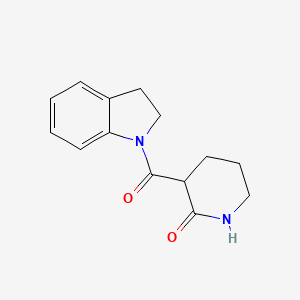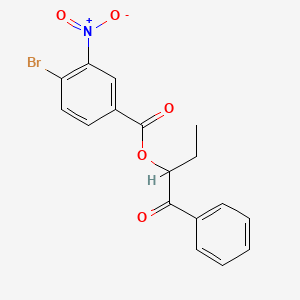
1'-(4-methoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate
Overview
Description
1'-(4-methoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of indole-based synthetic cannabinoids and is structurally similar to the well-known compound JWH-018. MMB-2201 has been shown to have potent agonistic effects on the cannabinoid receptors CB1 and CB2, which are known to play a crucial role in various physiological processes.
Mechanism of Action
1'-(4-methoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate exerts its effects by binding to the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in various physiological processes, including pain sensation, appetite, mood, and immune function. This compound has been shown to have a high affinity for both CB1 and CB2 receptors, leading to potent agonistic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to a feeling of euphoria. It has also been shown to decrease the release of glutamate, which is a neurotransmitter involved in pain sensation. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1'-(4-methoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate for lab experiments is its potency. It has been shown to have potent agonistic effects on the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential for abuse. It has been classified as a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 1'-(4-methoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate. One area of interest is its potential use as an analgesic. Further studies are needed to determine the efficacy and safety of this compound in human subjects. Additionally, studies are needed to determine the potential for abuse and addiction associated with this compound. Finally, further research is needed to determine the potential for this compound in the treatment of inflammatory conditions.
Scientific Research Applications
1'-(4-methoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate has been extensively studied in the scientific community for its potential therapeutic applications. One of the major areas of interest is its potential use as an analgesic. Studies have shown that this compound has potent analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O.C2H2O4/c1-16-4-3-11-21(14-16)18-9-12-20(13-10-18)15-17-5-7-19(22-2)8-6-17;3-1(4)2(5)6/h5-8,16,18H,3-4,9-15H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQZQFSDRMPBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC=C(C=C3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3970826.png)
![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B3970840.png)




![5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3970889.png)
![2-{4-[1-(2-furylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970893.png)

![4-[4-methyl-5-nitro-6-(4-phenyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B3970916.png)